molecular formula C8H9BrS B2514161 1-Bromo-3-[(methylsulfanyl)methyl]benzene CAS No. 76354-12-6

1-Bromo-3-[(methylsulfanyl)methyl]benzene

Cat. No.: B2514161
CAS No.: 76354-12-6
M. Wt: 217.12
InChI Key: IAYANMBFMSHEHV-UHFFFAOYSA-N
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Description

1-Bromo-3-[(methylsulfanyl)methyl]benzene is a useful research compound. Its molecular formula is C8H9BrS and its molecular weight is 217.12. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Methylsulfinyl Derivatives : The compound has been utilized in the synthesis of methylsulfinyl benzofurans, which are important intermediates for various chemical transformations. For example, the oxidation of methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate has led to the formation of compounds with significant structural interest due to their crystal structures stabilized by various interactions such as C—H⋯π and π–π interactions (Choi et al., 2008).

  • Complexation with Rhodium for Chiral Syntheses : A notable application involves the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, which was used to prepare diastereomeric sulfoxides and their subsequent complexation with rhodium, demonstrating the potential for creating planar chiral bidentate ligands for asymmetric catalysis (Baker et al., 2012).

Biological Activity Studies

  • Carbonic Anhydrase Inhibition : Derivatives of 1-Bromo-3-[(methylsulfanyl)methyl]benzene have been explored for their carbonic anhydrase inhibitory activities. Novel bromophenols derived from the compound showed potent inhibitory action against human carbonic anhydrase I and II isoenzymes, highlighting their potential for therapeutic applications (Bayrak et al., 2019).

  • Enzymatic Oxidation and Metabolite Synthesis : The compound has also been subject to enzymatic oxidation studies, leading to the generation of new metabolites with determined structures and absolute configurations. These metabolites are of interest for their potential use in asymmetric synthesis and understanding the chemoselectivity and regioselectivity of enzymatic transformations (Finn et al., 2005).

Safety and Hazards

“1-Bromo-3-[(methylsulfanyl)methyl]benzene” is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The safety information suggests that it should be stored in a well-ventilated place and the container should be kept tightly closed .

Properties

IUPAC Name

1-bromo-3-(methylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYANMBFMSHEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium thiomethoxide (0.616 g, 8.8 mmol) was added to DMF (8 mL) and cooled to 0° C. To this solution was added 1-bromo-3-bromomethyl-benzene (2 g, 8 mmol). The mixture was allowed to warm to rt and stir for 18 h. The mixture was then poured into cold water (50 mL) and extracted with EtOAc (3×20 mL). The organics were combined and dried with sodium sulfate. The solution was concentrated in vacuo to yield the crude product, which was then purified via flash chromatography (5% ethyl acetate—hexanes) to yield 1.3 g (68.5%) of 1-bromo-3-methylsulfanylmethyl-benzene as a pure product. 1H-NMR (methylene chloride -d2) δ 7.48-7.47 (m, 1H), 7.392 (dt, J=7.9, 1.5 Hz, 1H), 7.28-7.207 (m, 2H), 3.64 (s, 2H), 1.99 (s, 3H); LC-MS RT: 3.70, [M+H]+: 354.1.
Quantity
0.616 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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